REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH2:12])[C:5](=[CH:9][C:10]=1[F:11])[C:6]([OH:8])=O.O.OC1C2N=NNC=2C=CC=1.C(N(C(C)C)CC)(C)C.[F:33][C:34]1[CH:39]=[CH:38][C:37]([CH2:40][CH2:41][NH2:42])=[CH:36][CH:35]=1.CCN=C=NCCCN(C)C.Cl.COC(=O)CN(CC1C=CC=CC=1)CC(NC(OC(C)(C)C)=O)C>C1COCC1.CCOC(C)=O>[NH2:12][C:4]1[CH:3]=[C:2]([F:1])[C:10]([F:11])=[CH:9][C:5]=1[C:6]([NH:42][CH2:41][CH2:40][C:37]1[CH:38]=[CH:39][C:34]([F:33])=[CH:35][CH:36]=1)=[O:8] |f:1.2,5.6|
|
Name
|
benzamide
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
COC(CN(CC(C)NC(=O)OC(C)(C)C)CC1=CC=CC=C1)=O
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(C(=O)O)=CC1F)N
|
Name
|
hydroxybenzotriazole hydrate
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
O.OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
2.01 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CCN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
HOBt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting orange solution was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C(=C1)F)F)C(=O)NCCC1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |